molecular formula C24H30O6 B142476 21-O-Acetyl Dexamethasone 9,11-Epoxide CAS No. 2884-51-7

21-O-Acetyl Dexamethasone 9,11-Epoxide

Cat. No.: B142476
CAS No.: 2884-51-7
M. Wt: 414.5 g/mol
InChI Key: MONKXVNQUJNHLQ-WMHQAVGRSA-N
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Mechanism of Action

Target of Action

The primary target of 21-O-Acetyl Dexamethasone 9,11-Epoxide is similar to that of its parent compound, Dexamethasone . Dexamethasone is a glucocorticoid and its main targets are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in the regulation of the immune response and metabolism .

Mode of Action

Upon binding to the glucocorticoid receptors, the this compound-receptor complex translocates into the nucleus, where it regulates the transcription of target genes . This leads to changes in the production of proteins, including the downregulation of inflammatory proteins and upregulation of anti-inflammatory proteins .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The most significant of these is the inflammatory response pathway . By upregulating anti-inflammatory proteins and downregulating pro-inflammatory proteins, it helps in reducing inflammation .

Pharmacokinetics

As a derivative of dexamethasone, it is expected to have similar adme (absorption, distribution, metabolism, and excretion) properties . Dexamethasone is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of this compound is a reduction in inflammation . This is achieved through the suppression of the immune response, which leads to a decrease in the production of pro-inflammatory cytokines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other drugs can influence its action and efficacy through drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-O-Acetyl Dexamethasone 9,11-Epoxide involves multiple steps, starting from dexamethasone. The key steps include the acetylation of the 21-hydroxy group and the formation of the 9,11-epoxide ring. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine for the acetylation step. The formation of the epoxide ring can be achieved through the use of oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and advanced purification techniques, such as chromatography, are essential in industrial production .

Chemical Reactions Analysis

Types of Reactions

21-O-Acetyl Dexamethasone 9,11-Epoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in the opening of the epoxide ring to form diols .

Scientific Research Applications

21-O-Acetyl Dexamethasone 9,11-Epoxide is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of other glucocorticoid derivatives.

    Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes.

    Medicine: Utilized in research focused on anti-inflammatory and immunosuppressive mechanisms.

    Industry: Applied in the development of new pharmaceuticals and chemical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

21-O-Acetyl Dexamethasone 9,11-Epoxide is unique due to the presence of both the acetyl group at the 21-position and the epoxide ring at the 9,11-position. These structural features confer distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

[2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONKXVNQUJNHLQ-WMHQAVGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452378
Record name [2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2884-51-7
Record name (9β,11β,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 21-O-Acetyl dexamethasone 9,11-epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002884517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9ß,11ßepoxy-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate
Source European Chemicals Agency (ECHA)
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Record name 21-O-ACETYL DEXAMETHASONE 9,11-EPOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS5E88DK7N
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